6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18259094
InChI: InChI=1S/C9H12N2O3.2ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;;/h2-4,6H,5,10H2,1H3,(H,12,13);2*1H/t6-;;/m1../s1
SMILES:
Molecular Formula: C9H14Cl2N2O3
Molecular Weight: 269.12 g/mol

6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride

CAS No.:

Cat. No.: VC18259094

Molecular Formula: C9H14Cl2N2O3

Molecular Weight: 269.12 g/mol

* For research use only. Not for human or veterinary use.

6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride -

Specification

Molecular Formula C9H14Cl2N2O3
Molecular Weight 269.12 g/mol
IUPAC Name 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C9H12N2O3.2ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;;/h2-4,6H,5,10H2,1H3,(H,12,13);2*1H/t6-;;/m1../s1
Standard InChI Key KJZDRKMNZSCCEM-QYCVXMPOSA-N
Isomeric SMILES C[C@H](COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl
Canonical SMILES CC(COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position by a carboxylic acid group and at the 6-position by a (2R)-2-aminopropoxy side chain, with two hydrochloride counterions. The (2R) stereochemistry at the aminopropoxy moiety is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles . The isomeric SMILES string C[C@H](COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl explicitly defines the R-configuration .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₄Cl₂N₂O₃
Molecular Weight269.12 g/mol
IUPAC Name6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid; dihydrochloride
CAS Registry Number2792161-71-6
InChIKeyKJZDRKMNZSCCEM-QYCVXMPOSA-N

Synthesis and Manufacturing

Synthetic Routes

Although detailed protocols are proprietary, the synthesis likely involves:

  • Chiral Introduction: Enantioselective synthesis of the (2R)-2-aminopropoxy side chain via asymmetric hydrogenation or enzymatic resolution.

  • Coupling Reaction: Etherification of 6-hydroxypyridine-2-carboxylic acid with the chiral aminopropanol derivative under Mitsunobu or Williamson conditions .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt, optimizing stoichiometry for maximal yield.

Industrial Production

Aarti Pharmalabs Ltd. and VulcanChem list this compound as an intermediate in anticoagulant synthesis (e.g., Edoxaban) , though specific production scales remain undisclosed. Current Good Manufacturing Practice (cGMP) standards are presumed for pharmaceutical-grade material.

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in polar solvents (water, ethanol) compared to the free base. Predicted logP values (estimated via PubChem) suggest moderate hydrophilicity (logP ≈ -1.5), aligning with its ionizable amine and carboxylic acid groups . Stability studies indicate sensitivity to strong acids/bases, necessitating storage at 2–8°C under inert atmospheres.

Table 2: Physicochemical Profile

PropertyValue/DescriptionSource
Melting PointNot reported
Solubility in WaterHigh (≥10 mg/mL, predicted)
pKa (Amine)~8.5 (protonated form)
pKa (Carboxylic Acid)~2.8

Pharmacological and Industrial Applications

Role in Anticoagulant Development

This compound serves as a key intermediate in synthesizing Edoxaban (a Factor Xa inhibitor), where the (2R)-configuration ensures optimal target binding . The pyridine-carboxylic acid moiety contributes to hydrogen bonding with serine proteases, while the aminopropoxy chain enhances pharmacokinetic properties.

Chemical Biology Probes

Researchers exploit its chiral amine for site-specific bioconjugation, enabling labeled derivatives for target engagement studies. The hydrochloride form improves crystallinity, facilitating X-ray diffraction analyses of protein-ligand complexes.

Comparative Analysis with Structural Analogs

6-(2-Aminopropoxy)pyridine-2-carboxylic Acid Hydrochloride (CID 154848822)

This analog lacks the (2R) chiral center, yielding a racemic mixture with reduced target specificity. Its molecular weight (232.66 g/mol) is lower due to one fewer HCl molecule, altering solubility and crystallinity.

Table 3: Comparative Properties

PropertyDihydrochloride (CID 165608274)Hydrochloride (CID 154848822)
Molecular Weight269.12 g/mol232.66 g/mol
ChiralityR-configurationRacemic
Solubility in DMSOModerateHigh
Pharmaceutical RelevanceHigh (enantiopure)Limited

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